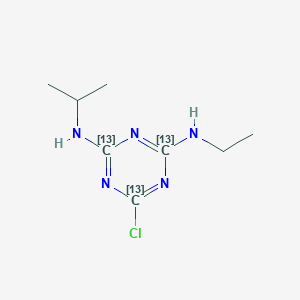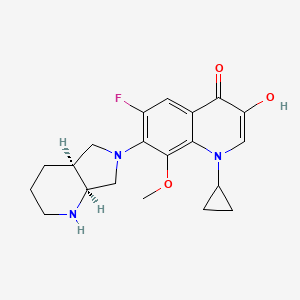
Moxifloxacin impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Moxifloxacin impurity refers to any unwanted chemical substance that is present in moxifloxacin, a fluoroquinolone antibiotic used to treat various bacterial infections. These impurities can arise during the manufacturing process or over time due to degradation. Understanding and controlling these impurities is crucial to ensure the drug’s efficacy and safety .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of moxifloxacin impurities involves several synthetic routes. For example, the preparation of moxifloxacin impurity G involves using 1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinolyl-3-carboxylic acid ethyl ester as a starting material. This compound reacts with triacetoxyboron, followed by the removal of the ethyl ester to generate moxifloxacin boron diacetate. The compound then reacts with (S,S)-2,8-diazabicyclo[4.3.0]nonane, followed by the removal of a protective base and salifying to generate moxifloxacin hydrochloride. Finally, oxidation via an oxidizing agent in the presence of a dewatering agent yields this compound G .
Industrial Production Methods: Industrial production methods for moxifloxacin impurities typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the impurities are minimized and controlled within acceptable limits .
化学反应分析
Types of Reactions: Moxifloxacin impurities can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different impurity profiles, which need to be carefully monitored and controlled .
Common Reagents and Conditions: Common reagents used in the synthesis and analysis of moxifloxacin impurities include triacetoxyboron, sodium bicarbonate, and various oxidizing agents. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various moxifloxacin derivatives and related compounds. For example, moxifloxacin impurity F is obtained by alkalifying moxifloxacin hydrochloride with sodium bicarbonate solution, followed by methylation and alkaline hydrolysis .
科学研究应用
Moxifloxacin impurities have several scientific research applications. They are used in pharmaceutical research for product development, quality control, method validation, and stability studies. These impurities are also useful in the identification of unknown impurities and the assessment of genotoxic potential . In addition, moxifloxacin impurities are studied to understand their impact on the efficacy and safety of the drug, contributing to the development of better pharmaceutical formulations .
作用机制
The mechanism of action of moxifloxacin involves inhibiting type II DNA topoisomerases, which are essential for the synthesis of bacterial messenger RNA and DNA replication. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial death . The impurities themselves do not have a direct mechanism of action but can affect the overall efficacy and safety of the drug.
相似化合物的比较
Moxifloxacin impurities can be compared with impurities found in other fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin. While the general types of impurities may be similar, the specific chemical structures and properties can vary. Moxifloxacin is unique in its broad-spectrum activity and its ability to treat a wide range of bacterial infections . Similar compounds include ciprofloxacin, levofloxacin, and gatifloxacin .
Conclusion
Understanding moxifloxacin impurities is essential for ensuring the safety and efficacy of the drug. Through careful synthesis, analysis, and control of these impurities, pharmaceutical researchers can develop better formulations and improve patient outcomes.
属性
分子式 |
C20H24FN3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-3-hydroxy-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C20H24FN3O3/c1-27-20-17-13(19(26)16(25)10-24(17)12-4-5-12)7-14(21)18(20)23-8-11-3-2-6-22-15(11)9-23/h7,10-12,15,22,25H,2-6,8-9H2,1H3/t11-,15+/m0/s1 |
InChI 键 |
RRWIWSNNDQRNJU-XHDPSFHLSA-N |
手性 SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)O |
规范 SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
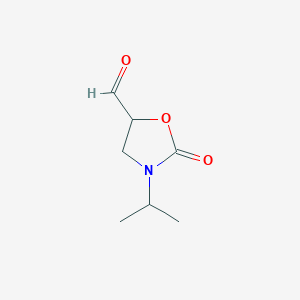
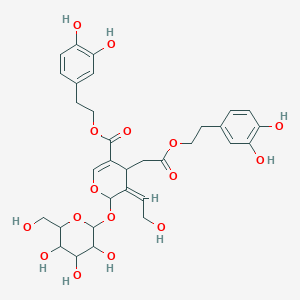

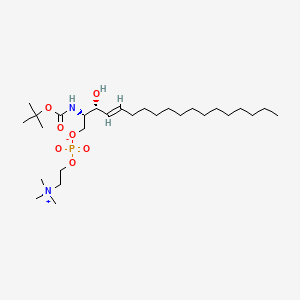
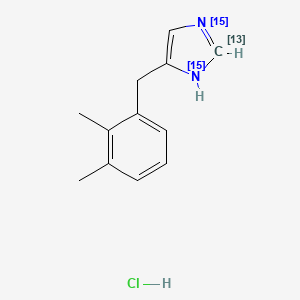
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)

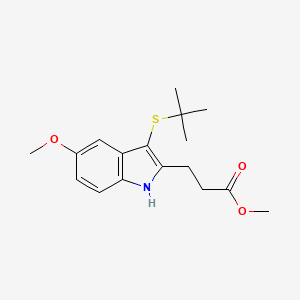
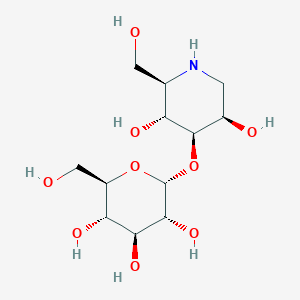
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
